4-(Pyrrolidin-3-yl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered cyclic compounds containing a nitrogen atom in the ring. This compound is recognized for its structural features that include two pyrrolidine rings, which contribute to its biological activity and potential applications in medicinal chemistry.
Several synthetic routes have been developed for the production of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one. One common method involves cyclization reactions, where appropriate starting materials undergo transformations to yield the target compound.
The molecular structure of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one consists of two pyrrolidine rings connected by a carbonyl group. The compound has a complex three-dimensional conformation that influences its reactivity and interaction with biological targets.
4-(Pyrrolidin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
The reactions typically require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one is largely dependent on its interactions with biological targets, particularly receptors or enzymes involved in neurotransmission or metabolic pathways.
Research indicates that compounds within this class may exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions. The exact mechanisms remain an area of active investigation, focusing on receptor binding affinities and downstream signaling pathways .
4-(Pyrrolidin-3-yl)pyrrolidin-2-one has significant applications in scientific research, particularly in:
The molecular architecture of 4-(pyrrolidin-3-yl)pyrrolidin-2-one features a unique fused bicyclic motif formed through a covalent linkage between the pyrrolidine and pyrrolidinone rings. This constrained system exhibits significant stereochemical complexity, with up to four chiral centers generating 16 potential stereoisomers [4]. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal that the relative orientation of substituents critically influences ring puckering dynamics. The energy difference between equatorial and axial conformers ranges from 1.2–3.5 kcal/mol, translating to a >90:10 equilibrium ratio favoring equatorial orientations at physiological temperatures [4] [5].
Table 1: Stereochemical and Energetic Properties of Key Conformers
| Conformer | Dihedral Angle (C3-C4-N-C1') | Relative Energy (kcal/mol) | Dominant H-Bond |
|---|---|---|---|
| trans-equatorial | 175° | 0.0 (reference) | N-H···O=C (intra-ring) |
| cis-equatorial | 35° | 1.8 | None |
| trans-axial | -65° | 2.7 | C=O···H-N (inter-ring) |
| cis-axial | -140° | 3.5 | O=C···H-C (weak) |
Advanced sampling algorithms like ETKDG (Experimental-Torsion Knowledge Distance Geometry) implemented in RDKit demonstrate that correlated motions between the rings enable synergistic puckering. This dynamic process samples eight distinct low-energy states (<5 kcal/mol above global minimum), with pseudorotation barriers of 4–6 kcal/mol permitting rapid interconversion at room temperature [2] [4]. Crystallographic evidence from analogous bicyclic pyrrolidines confirms that protein binding pockets selectively stabilize specific stereoisomers through complementary van der Waals contacts, highlighting the pharmacological relevance of stereochemical diversity [4] [10].
This compound exhibits prototropic tautomerism at the pyrrolidin-2-one moiety, existing in equilibrium between keto (lactam) and enol (lactim) forms. NMR studies of analogous 3-hydroxy-pyrrolin-2-ones reveal slow exchange kinetics (k = 0.5–5 s⁻¹) on the NMR timescale, with tautomer ratios highly sensitive to solvent polarity [8] [9]. In chloroform, the keto form predominates (95:5 ratio), while polar solvents like DMSO shift the equilibrium toward the enol tautomer (70:30) due to enhanced solvation of the polar enol group [8].
Table 2: Tautomeric Equilibrium in Different Solvents
| Solvent | Dielectric Constant (ε) | Keto:Enol Ratio | Dominant Stabilizing Interaction |
|---|---|---|---|
| Chloroform | 4.8 | 95:5 | Intramolecular N-H···O=C (5-membered) |
| Acetonitrile | 37.5 | 85:15 | Intermolecular C=O···H-N(solvent) |
| DMSO | 46.7 | 70:30 | Solvent-assisted O-H···O=S stabilization |
| Methanol | 32.6 | 60:40 | Coexistence of intra- and intermolecular |
The intramolecular hydrogen bond between the lactam carbonyl (O=C) and the adjacent pyrrolidine N-H group forms a rigid six-membered pseudo-cycle, stabilizing the keto tautomer by 2.1–3.0 kcal/mol [8] [9]. Quantum mechanical calculations (B3LYP/6-311++G) confirm this interaction shortens the N-H···O distance to 1.98 Å (vs. typical 2.20 Å), with a bond angle of 156° approaching optimal linearity. This H-bonding motif persists even in polar media, acting as a **conformational lock that restricts rotation about the inter-ring bond [5] [8]. During protein-ligand recognition, this pre-organized structure minimizes entropic penalties upon binding, as demonstrated in GPBAR1 agonists where analogous H-bonding networks anchor ligands to Glu169 and Asn93 residues [10].
Pyrrolidine rings exhibit non-planar pseudorotation, traversing twist (T) and envelope (E) conformations via a low-energy pathway (ΔG‡ = 3–5 kcal/mol) [4]. For 4-(pyrrolidin-3-yl)pyrrolidin-2-one, this dynamic process enables continuous reconfiguration of substituent vectors, expanding accessible 3D space by 40% compared to static models [4] [9]. RDKit-based conformational sampling reveals that the compound accesses 12 distinct pseudorotational states within a 3 kcal/mol energy window, with phase angles (P) distributed across five minima:
Table 3: Pseudorotation Phase-Dependent Pharmacophore Features
| Phase Angle (P°) | Conformation | H-Bond Acceptor Vector | Lipophilic Projection | Cationic Center Exposure |
|---|---|---|---|---|
| 0° (E⁴) | Envelope (C4 up) | Axial | Equatorial | Shielded |
| 36° (T₄) | Twist | Equatorial | Axial | Partially exposed |
| 144° (E¹) | Envelope (C1 up) | Equatorial | Axial | Fully exposed |
| 216° (T₁) | Twist | Axial | Equatorial | Shielded |
| 288° (E²) | Envelope (C2 up) | Equatorial | Axial | Partially exposed |
This conformational plasticity enables adaptive binding to diverse biological targets. In the E¹ phase (P=144°), the compound exposes both H-bond acceptors (lactam O and pyrrolidine N) equatorially while positioning lipophilic groups axially—ideal for engaging GPBAR1's hydrophobic subpockets [4] [10]. Molecular dynamics simulations of GPBAR1-bound ligands show stabilization of the E¹ conformation through Tyr240 π-stacking and Glu169 H-bonding, suppressing pseudorotation fluctuations by >80% compared to the unbound state [10].
Pharmacophoric mapping demonstrates that pseudorotation dynamically modulates molecular recognition features:
This dynamic behavior explains the compound's versatile receptor engagement profile, enabling selective optimization for specific targets through conformational constraint strategies like ring fusion or gem-dialkyl substitution [4] [9].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8